molecular formula C10H13ClF3N B2424256 4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride CAS No. 2287310-22-7

4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride

Cat. No.: B2424256
CAS No.: 2287310-22-7
M. Wt: 239.67
InChI Key: INOQCTKNICMZSF-UHFFFAOYSA-N
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Description

4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride is a chemical compound with the molecular formula C10H12F3N·HCl. It is a derivative of aniline, where the aniline ring is substituted with a propan-2-yl group at the 4-position and a trifluoromethyl group at the 3-position. The compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride typically involves the following steps:

    Nitration: The starting material, 4-isopropylaniline, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Trifluoromethylation: The amino group is then trifluoromethylated using a reagent such as trifluoromethyl iodide in the presence of a base.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylaniline: Lacks the trifluoromethyl group, resulting in different chemical properties.

    3-Trifluoromethylaniline: Lacks the isopropyl group, affecting its reactivity and applications.

    4-Trifluoromethylaniline: Similar structure but without the isopropyl group, leading to different biological activities.

Uniqueness

4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride is unique due to the presence of both the isopropyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. The trifluoromethyl group enhances the compound's lipophilicity, which facilitates its ability to penetrate cell membranes and interact with biological targets. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H12ClF3N. The presence of the trifluoromethyl group (–CF₃) significantly influences its chemical behavior, enhancing metabolic stability and altering pharmacokinetics, which are critical factors in drug development.

The mechanism of action for this compound involves interactions with specific molecular targets within cells. The trifluoromethyl group increases lipophilicity, allowing the compound to easily penetrate cellular membranes. Once inside the cell, it may inhibit enzymes or modulate receptor activities, leading to various biological effects such as:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may also interact with various receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study tested its efficacy against several bacterial strains, revealing minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Bacterial StrainMIC (μM)
Staphylococcus aureus0.070 - 8.95
Enterococcus faecalis4.66 - 35.8
Mycobacterium tuberculosis18.7

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound possess antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). For example, compounds with similar structural features showed IC50 values in the nanomolar range:

Cancer Cell LineIC50 (nM)
A54983
MDA-MB-231101
HeLa60

These compounds were found to inhibit tubulin polymerization, a critical process for cancer cell division, indicating their potential as anticancer agents .

Case Studies

  • Enzyme Inhibition Study : A research study focused on the inhibition of specific enzymes related to inflammatory pathways showed that the compound could effectively reduce enzyme activity by up to 50% at certain concentrations.
  • Cell Cycle Analysis : In HeLa cells treated with this compound, flow cytometry revealed an accumulation of cells in the G2/M phase, suggesting that it induces cell cycle arrest leading to apoptosis through mitochondrial pathways .

Properties

IUPAC Name

4-propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13;/h3-6H,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOQCTKNICMZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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